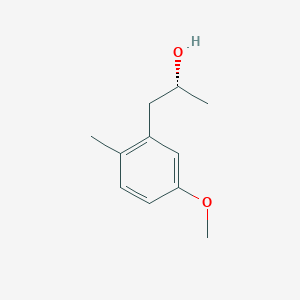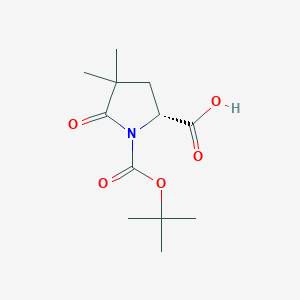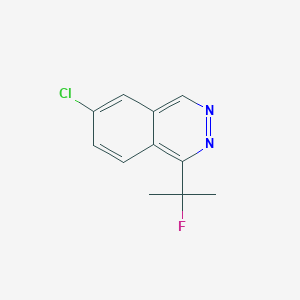
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a secondary alcohol functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2-methylbenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding secondary alcohol.
Chiral Resolution: The racemic mixture of the secondary alcohol is then subjected to chiral resolution techniques, such as enzymatic resolution or chromatography, to isolate the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to perform the Grignard reaction on a large scale.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the chiral resolution process.
Purification: Employing advanced purification methods, such as high-performance liquid chromatography (HPLC), to obtain the pure (2R)-enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 5-methoxy-2-methylacetophenone.
Reduction: Regeneration of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mécanisme D'action
The mechanism by which Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: can be compared with other similar compounds, such as:
(2S)-1-(5-methoxy-2-methylphenyl)propan-2-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(5-methoxy-2-methylphenyl)ethanol:
5-methoxy-2-methylbenzyl alcohol: A structurally related compound with a primary alcohol group instead of a secondary alcohol.
The uniqueness of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- lies in its chiral nature and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
(2R)-1-(5-methoxy-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-8-4-5-11(13-3)7-10(8)6-9(2)12/h4-5,7,9,12H,6H2,1-3H3/t9-/m1/s1 |
Clé InChI |
NCFRFBOXIPIYAO-SECBINFHSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)OC)C[C@@H](C)O |
SMILES canonique |
CC1=C(C=C(C=C1)OC)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-Methyl-propane-2-sulfinylamino)-ethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B8316241.png)

![Spiro[2.3]hexan-5-amine 2,2,2-trifluoroacetate](/img/structure/B8316250.png)

![(3R,3aR,6R,6aR)-6-methylhexahydro-2H-furo[3,2-b]pyrrol-3-ol](/img/structure/B8316262.png)





![6-Methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid](/img/structure/B8316311.png)



